Benzenamine, 2,6-difluoro-N-(1-methylheptyl)-
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Overview
Description
Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- is an organic compound with the molecular formula C14H21F2N It is characterized by the presence of a benzenamine core substituted with two fluorine atoms at the 2 and 6 positions and an N-(1-methylheptyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- typically involves the reaction of 2,6-difluoroaniline with 1-methylheptyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the N-(1-methylheptyl) group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2,6-difluoro-N-(1-methylethyl)
- Benzenamine, 2,6-difluoro-N-(1-methylpropyl)
- Benzenamine, 2,6-difluoro-N-(1-methylbutyl)
Uniqueness
Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- is unique due to its specific substitution pattern and the presence of the N-(1-methylheptyl) group. This structural feature can impart distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
646026-92-8 |
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Molecular Formula |
C14H21F2N |
Molecular Weight |
241.32 g/mol |
IUPAC Name |
2,6-difluoro-N-octan-2-ylaniline |
InChI |
InChI=1S/C14H21F2N/c1-3-4-5-6-8-11(2)17-14-12(15)9-7-10-13(14)16/h7,9-11,17H,3-6,8H2,1-2H3 |
InChI Key |
LOKBZTXWVAOFLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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